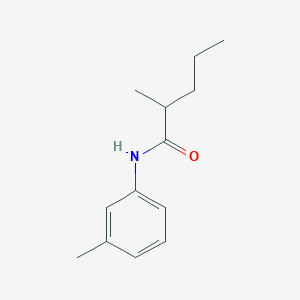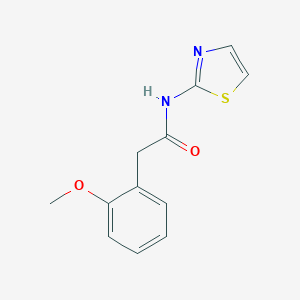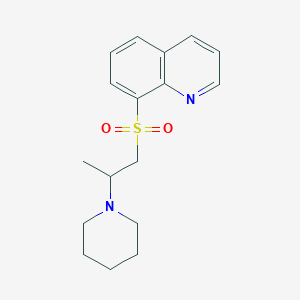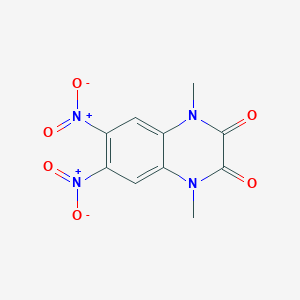![molecular formula C14H15NO2S B270420 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine](/img/structure/B270420.png)
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in 1981 and has been used in scientific research to study the effects of psychedelic compounds on the human brain.
作用机制
The exact mechanism of action of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor.
Biochemical and Physiological Effects:
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is believed to be responsible for its psychedelic effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature.
实验室实验的优点和局限性
One advantage of using 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine in lab experiments is that it has a relatively long half-life, which allows for longer experiments to be conducted. However, one limitation is that it is a controlled substance and requires special permits to be obtained for research purposes.
未来方向
There are many potential future directions for research on 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of psychedelic use on the brain and behavior. Additionally, there is potential for the development of new compounds based on the structure of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine that may have improved therapeutic properties.
合成方法
The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea to form 2,4-dimethoxyphenylthiourea. This compound is then reacted with 2-bromo-4,5-dimethoxybenzene in the presence of a palladium catalyst to form 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine.
科学研究应用
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been used in scientific research to study the effects of psychedelic compounds on the human brain. It has been shown to have similar effects to other psychedelic compounds such as LSD and psilocybin, including altered perception, mood, and cognition.
属性
产品名称 |
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine |
|---|---|
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-16-12-8-7-10(9-13(12)17-2)18-14-6-4-3-5-11(14)15/h3-9H,15H2,1-2H3 |
InChI 键 |
PLABFTQPROWRQS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)


![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)




![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)